molecular formula C18H21FN4O3 B2719961 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1170949-22-0

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide

Cat. No. B2719961
CAS RN: 1170949-22-0
M. Wt: 360.389
InChI Key: GJUHACUPDYSGHM-UHFFFAOYSA-N
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Description

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide, also known as EFPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFPC belongs to the class of pyrazole derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

Cancer Therapy: Targeting BCL6

The compound has shown promise in cancer therapy, particularly in treating lymphomas. Researchers at Stanford University designed a novel dual-functional molecule based on the principle of induced proximity . By connecting the oncogenic protein BCL6 with a transcriptional activator called BRD4 , they successfully reactivated the apoptotic pathway in cancer cells. BCL6 is a transcriptional repressor that inhibits genes involved in cell death. Dysregulation of BCL6 contributes to cancer cell proliferation. The new compound, termed transcriptional/epigenetic CIP (TCIP1) , selectively activates apoptotic genes, providing a fresh strategy for lymphoma treatment .

Mechanism of Action: Chemical Inducers of Proximity (CIP)

The Stanford team employed a technique called chemical inducers of proximity (CIP) . Essentially, CIP uses small molecules to bring two proteins close together, promoting protein-protein interactions and modulating cellular processes. TCIP1, synthesized by linking BCL6 and BRD4, effectively reactivated apoptotic pathways in cancer cells. This approach offers advantages, especially for large tumors with poor vascularization, where traditional inhibition strategies may fall short .

Gene Expression and MYC Downregulation

TCIP1 not only promotes apoptosis but also downregulates the expression of the oncogene MYC . Further exploration is needed to understand the precise mechanism of MYC downregulation by TCIP1. Additionally, TCIP1 could find applications beyond cancer therapy, such as activating death pathways in senescent cells, regulating gene expression, and potentially contributing to synthetic biology applications .

properties

IUPAC Name

1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-2-26-15-11-23(14-5-3-13(19)4-6-14)21-16(15)18(25)22-9-7-12(8-10-22)17(20)24/h3-6,11-12H,2,7-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHACUPDYSGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide

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